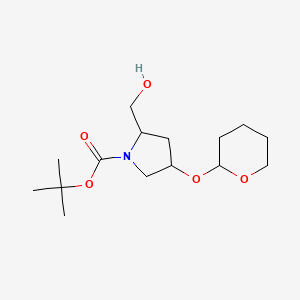![molecular formula C6H4N2S B12981257 Thieno[2,3-c]pyridazine CAS No. 58247-21-5](/img/structure/B12981257.png)
Thieno[2,3-c]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[2,3-c]pyridazine is a heterocyclic compound that has garnered significant attention due to its diverse pharmacological properties. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridazine ring. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry, particularly for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thieno[2,3-c]pyridazine can be synthesized through various synthetic routes. One common method involves the reaction of thienopyridazine carboxylic acid hydrazide with different organic reagents . Another approach includes the sequential reduction and oxidation of the corresponding thienopyridazin-3-one, which is prepared from its 6-carboxylic acid . The reaction conditions typically involve refluxing in solvents such as ethanol or butanol, followed by crystallization from ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Thieno[2,3-c]pyridazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the compound can be oxidized using reagents like N-bromosuccinimide . It can also participate in condensation reactions with aromatic aldehydes to form arylidene derivatives .
Common Reagents and Conditions:
Oxidation: N-bromosuccinimide
Reduction: Hydrazine
Substitution: Aromatic aldehydes in boiling ethanol
Major Products: The major products formed from these reactions include thienopyridazin-3-one derivatives and arylidene derivatives .
Scientific Research Applications
Thieno[2,3-c]pyridazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of thieno[2,3-c]pyridazine and its derivatives involves interactions with various molecular targets. For instance, some derivatives inhibit the activity of enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
- Pyrimidothienopyridazine
- Thieno[3,2-c]pyridazine
- Thieno[2,3-d]pyridazine
Comparison: Thieno[2,3-c]pyridazine is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties. Compared to pyrimidothienopyridazine, this compound exhibits higher antimicrobial activity . Thieno[3,2-c]pyridazine and thieno[2,3-d]pyridazine, while structurally similar, differ in their electronic properties and stability, making this compound more suitable for certain applications .
Properties
CAS No. |
58247-21-5 |
|---|---|
Molecular Formula |
C6H4N2S |
Molecular Weight |
136.18 g/mol |
IUPAC Name |
thieno[2,3-c]pyridazine |
InChI |
InChI=1S/C6H4N2S/c1-3-7-8-6-5(1)2-4-9-6/h1-4H |
InChI Key |
UYGIYVMPGNRKTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC2=C1C=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl (5-oxo-6-azaspiro[3.4]octan-2-yl)carbamate](/img/structure/B12981180.png)
![1-(Bicyclo[2.2.1]heptan-2-yl)-N-methylmethanamine](/img/structure/B12981181.png)
![2-Methyl-1-(4-(4-(pyridin-4-ylamino)pyrrolo[2,1-f][1,2,4]triazin-6-yl)-1H-pyrazol-1-yl)propan-2-ol](/img/structure/B12981186.png)


![5-Methyl-4,5-dihydroimidazo[1,2-a]quinoxaline](/img/structure/B12981196.png)
![8-Oxa-2-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B12981201.png)





![Methyl 3-amino-7-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B12981247.png)
